molecular formula C13H15NO4S B10813702 4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B10813702
M. Wt: 281.33 g/mol
InChI Key: DNIOEVNUIXCPPD-UHFFFAOYSA-N
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Description

4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide (CAS 794571-85-0) is a synthetic small molecule with a molecular formula of C 21 H 20 N 2 O 4 S and an average molecular weight of 396.5 g/mol . This compound is characterized by a benzenesulfonamide core structure substituted with a 4-ethoxy group and an N-(furan-2-ylmethyl) moiety, resulting in a topological polar surface area of 91.9 Ų . Its structure incorporates features common to pharmacologically active compounds, including a sulfonamide group known for its role in enzyme inhibition and a furan heterocycle often associated with diverse biological activities. As a research chemical, this compound is of significant interest in medicinal chemistry and drug discovery. Sulfonamide derivatives are extensively investigated for their potential as enzyme inhibitors and therapeutic agents . Furthermore, the presence of the furan ring and ethoxybenzene group makes it a valuable scaffold for developing structure-activity relationship (SAR) models and synthesizing novel analogs, particularly in the exploration of anticancer and antimicrobial agents . Researchers can utilize this compound as a building block or a reference standard in biochemical and biophysical assays. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H15NO4S/c1-2-17-11-5-7-13(8-6-11)19(15,16)14-10-12-4-3-9-18-12/h3-9,14H,2,10H2,1H3

InChI Key

DNIOEVNUIXCPPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

Biological Activity

4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structural features, including the presence of a furan ring and a sulfonamide group, contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N1O4S, with a molecular weight of 285.33 g/mol. The compound can be represented by the following structural formula:

C1C(C2C(C3C(C4C(S)N)O)O)O)O\text{C}_1\text{C}(\text{C}_2\text{C}(\text{C}_3\text{C}(\text{C}_4\text{C}(\text{S})\text{N})\text{O})\text{O})\text{O})\text{O}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways within microbial and cancerous cells. The sulfonamide moiety is known for its role in inhibiting the folate biosynthesis pathway, which is crucial for DNA synthesis in bacteria. Additionally, the furan ring may contribute to interactions with various molecular targets, enhancing the compound's efficacy against different biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown promising results in inhibiting both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These MIC values indicate that while the compound exhibits activity against these pathogens, further optimization may be needed to enhance its potency.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Reference
MCF-715.63
A54920.45
HeLa25.00

The IC50 values suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, comparable to established chemotherapeutic agents.

Case Studies

In a recent study focusing on the structure-activity relationship (SAR) of sulfonamide derivatives, researchers found that modifications to the furan ring significantly influenced the biological activity of similar compounds. The presence of electron-donating groups on the aromatic rings enhanced antibacterial activity, while specific substitutions on the furan moiety improved anticancer efficacy .

Another study explored the mechanism by which sulfonamides exert their effects on microbial targets, revealing that compounds like this compound could effectively inhibit bacterial growth by disrupting folate metabolism .

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Properties

The compound is being investigated as a potential pharmacophore for developing new antibacterial and antifungal agents. The sulfonamide group in its structure is known for its ability to inhibit bacterial growth by mimicking natural substrates necessary for microbial survival. This interaction typically involves the inhibition of enzymes critical to bacterial metabolism, such as those involved in folic acid synthesis.

Mechanism of Action

The mechanism through which 4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide exerts its effects likely involves:

  • Enzyme Inhibition : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate essential for bacterial growth, effectively blocking the active site of enzymes involved in folate synthesis.
  • Binding Affinity : The presence of the furan-2-ylmethyl group may enhance binding affinity to specific biological targets, making it a candidate for further pharmacological studies.

Materials Science

The compound's unique chemical structure allows it to be explored in materials science for developing novel materials with specific electronic and optical properties. Its functional groups can contribute to:

  • Enhanced Solubility : The ethoxy group increases the solubility of the compound in various solvents, facilitating its use in diverse applications.
  • Tailored Reactivity : The combination of functional groups allows for unique reactivity patterns, which can be harnessed in creating advanced materials for electronic applications.

Biological Studies

In biological research, this compound is utilized to understand interactions with biological macromolecules. This exploration includes:

  • Biochemical Probes : The compound serves as a biochemical probe to study enzyme activity and inhibition mechanisms.
  • Potential Drug Development : Its structural features make it a candidate for developing targeted therapies against various pathogens.

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens:

  • Benzofuran Derivatives : These have shown effective inhibition against cancer cell lines and bacteria with low minimum inhibitory concentration (MIC) values.

Inhibition Studies

Studies on related sulfonamides suggest that structural modifications can significantly influence biological activity:

  • Electron-donating Groups : The presence of such groups at specific positions has been correlated with enhanced activity against microbial targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., chloro in ) and aromatic extensions (e.g., phenylethynyl in ) enhance binding to hydrophobic pockets in targets like kinases or PDEs.
  • The ethoxy group in the target compound may mimic the methoxy group in , suggesting similar metabolic stability but reduced polarity compared to hydroxylated analogues (e.g., 2-hydroxyethyl in ).

Synthetic Yields and Efficiency :

  • Yields for sulfonamide derivatives range from 35% to 92% depending on substituents (e.g., 92% for a pyrazolo-triazine sulfonamide in vs. 71% for phenylethynyl derivatives in ).

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacokinetic and Physicochemical Data

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C) Bioactivity Highlights
This compound ~2.8 (estimated) Not reported Not reported Potential PDE inhibition (inferred)
4-Ethoxy-N-methyl-3-(pyrazolopyrimidin-5-yl)benzenesulfonamide () 5.5 0.2554 PDE5 inhibition (Gold Score: -31.24)
N-(Furan-2-ylmethyl)-4-methylbenzenesulfonamide () 3.1 0.15 (water) 120–122 Synthetic intermediate
Sulfamethazine () 0.89 3.4 (water) 177–179 Antimicrobial; metabolized to N4-acetyl derivatives

Key Findings:

  • Metabolism : Sulfonamides like sulfamethazine undergo hepatic acetylation and glucuronidation (), suggesting similar metabolic pathways for the target compound.

Computational and Experimental Insights

  • Docking Studies : Pyrazolopyrimidine-containing analogues () exhibit strong Gold Scores (78–87), correlating with PDE5 inhibitory activity. The furan moiety in the target compound may engage in similar π-stacking interactions .
  • Anticancer Activity: Indole-based sulfonamides () show IC50 values as low as 35 μg/mL, highlighting the importance of planar heterocycles.

Q & A

Q. What advanced techniques assess thermal stability and degradation pathways?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C indicates suitability for high-temperature applications .
  • GC-MS : Identifies degradation products (e.g., furan derivatives at m/z 95) under oxidative conditions .

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